BenchChemオンラインストアへようこそ!

ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate

Drug Design CNS Permeability Physicochemical Property

Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate (CAS 187977-75-9) is a heterocyclic building block belonging to the 2-benzoxazolone class. Its core structure is a key scaffold in medicinal chemistry, notably serving as the essential precursor for a series of patented heterocyclic acetamide compounds.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 187977-75-9
Cat. No. B2667228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
CAS187977-75-9
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O
InChIInChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3
InChIKeyDIIXTIKZEOGSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate (CAS 187977-75-9): A Key Benzoxazolone Intermediate for CNS Research


Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate (CAS 187977-75-9) is a heterocyclic building block belonging to the 2-benzoxazolone class . Its core structure is a key scaffold in medicinal chemistry, notably serving as the essential precursor for a series of patented heterocyclic acetamide compounds. These downstream derivatives function as dopamine D1 receptor positive allosteric modulators (D1 PAMs), a mechanism of significant interest in cognitive and neuropsychiatric disorders [1]. The compound is commercially available for research purposes with a specified purity of ≥98% and a molecular weight of 235.24 g/mol .

Why Supplier Substitution of CAS 187977-75-9 is Critically Limited for D1 PAM Research


Indiscriminate substitution of this ethyl ester with its closely related analogs (e.g., methyl, butyl, or pentyl esters) or the free carboxylic acid is not feasible for organizations developing D1 PAM candidates. The downstream acetamide compounds, which possess the therapeutic activity, are synthesized from a specific acyl hydrazine intermediate [1]. The patent literature explicitly defines this hydrazine as being derived exclusively from the ethyl ester, establishing it as the singular validated entry point to this promising chemical series [2]. Using an alternative ester would introduce an unvalidated variable into a synthesis route where the final amide structure is critical for D1 receptor modulation, potentially compromising the development of active pharmaceutical ingredients.

Quantitative Evidence for Selecting Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate (CAS 187977-75-9)


Physicochemical Differentiation from the Free Carboxylic Acid (CAS 767304-83-6) for CNS Drug Properties

For CNS drug discovery programs, the ethyl ester form (CAS 187977-75-9) possesses a significantly higher calculated octanol/water partition coefficient (LogP) compared to its free carboxylic acid counterpart (CAS 767304-83-6). The ester's LogP of 2 offers a balance of lipophilicity that better aligns with optimal CNS drug-like properties [1]. The acid's LogP is significantly lower, which would increase hydrophilicity and potentially reduce blood-brain barrier permeability . This property makes the ethyl ester a more suitable choice as a synthetic intermediate for CNS-targeting D1 PAM compounds as described in patent EP 2987793 A1 [2].

Drug Design CNS Permeability Physicochemical Property

Validated Role as the Exclusive Intermediate for a Patented D1 PAM Series

The synthesis of a key series of heterocyclic acetamide D1 PAMs is reported exclusively from the hydrazine derivative of an ethyl ester. The published synthetic pathway begins with the reaction of 5-methyl-2-benzoxazolinone with ethyl chloroacetate, directly yielding the target compound ethyl 2-(5-methyl-2-benzoxazolinone-3-yl)acetate [1]. This ethyl ester is subsequently converted to the essential acetyl hydrazine intermediate. No alternative ester starting materials (e.g., methyl, propyl) are described in this foundational synthesis for the D1 PAM chemotype, establishing the ethyl ester as the singular, documented entry point to this intellectual property space [2].

D1 PAM Medicinal Chemistry Patent-Protected Synthesis

Specified Research Purity Benchmarking for Reproducible D1 PAM Synthesis

To ensure reproducibility in the synthesis of D1 PAM candidates, procuring a compound with a verified, high purity level is critical. The target compound is offered by reputable research chemical suppliers with a confirmed purity of no less than 98% . This level serves as a specified quality control (QC) benchmark, which is essential for the next steps where stoichiometric precision impacts conversion efficiency. While other esters exist, their purity may vary, introducing an additional risk factor during the critical amide coupling steps.

Purity Standard Procurement Medicinal Chemistry

Defined Application Scenarios for Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate in CNS Drug Discovery


Initiation of a D1 PAM-Focused Medicinal Chemistry Campaign

This compound is the mandatory starting material for research programs that aim to synthesize and evaluate the heterocyclic acetamide series of D1 PAMs, as protected by patent EP 2987793 A1 [1]. Its demonstrated use in producing the key acetyl hydrazine intermediate [2] makes it the first required purchase for any exploratory or lead-optimization campaign focused on this specific, CNS-active chemotype. Without this exact ester, the patent-specified synthetic route cannot be replicated.

Synthesis of Bioactive Benzoxazolone Libraries via Hydrazine Intermediates

Beyond D1 PAMs, this ethyl ester is a versatile gateway to a broad library of bioactive compounds. It is the documented precursor to the critical intermediate 2-(5-methyl-2-benzoxazolinone-3-yl)acetylhydrazine [2]. From this single intermediate, researchers have generated diverse compound sets, including hydrazones and triazole-thiones, which have demonstrated in vivo analgesic and anti-inflammatory activity [2]. This established productivity makes the ester a valuable procurement choice for any lab building heterocyclic libraries for bioactivity screening.

QC Reference Standard for D1 PAM Synthetic Process Development

For process chemistry groups scaling up the synthesis of this D1 PAM series, the ethyl ester serves as a critical in-house reference standard. Its defined chemical structure, well-characterized properties such as a LogP of 2 [3], and commercial availability at a guaranteed purity of ≥98% make it suitable for HPLC method development, reaction monitoring, and purity control of incoming raw material batches, ensuring consistent quality during the scale-up of the validated synthetic pathway.

Quote Request

Request a Quote for ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.